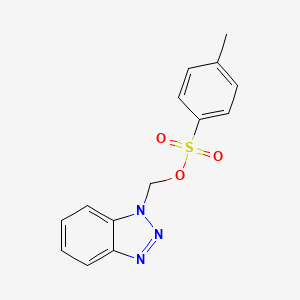

1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate

Descripción

1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate is a sulfonate ester derivative featuring a benzotriazole moiety linked to a 4-methylbenzenesulfonate group via a methylene bridge. This compound is synthesized through nucleophilic substitution reactions, where benzotriazole (BtH) reacts with intermediates such as 1,3-dihydro-2H-benzimidazole-2-thione derivatives under controlled conditions . The reaction efficiency is influenced by the nucleophile's steric bulk, with smaller nucleophiles like cyanide or benzotriazole yielding well-defined products, while larger nucleophiles (e.g., t-butanol) result in complex mixtures . The compound’s structural confirmation relies on spectroscopic data (e.g., NMR, IR) and crystallographic methods, often employing software like SHELX for refinement .

Propiedades

IUPAC Name |

benzotriazol-1-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-11-6-8-12(9-7-11)21(18,19)20-10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXAKGWKXWSXBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1H-1,2,3-benzotriazole with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products with different substituents on the benzotriazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzotriazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated potent antibacterial activity comparable to established antibiotics like streptomycin .

Antiparasitic Properties

Benzotriazole derivatives have been investigated for their antiparasitic effects. Notably, N-benzenesulfonylbenzotriazoles have exhibited in vitro growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds showed dose-dependent activity, indicating their potential as therapeutic agents against protozoan infections .

Antifungal Activity

Additionally, some benzotriazole derivatives have been evaluated for antifungal activity. Compounds synthesized through diazonium coupling reactions displayed moderate to good antifungal effects against standard fungal strains, suggesting their utility in developing antifungal treatments .

Material Science Applications

UV Stabilizers

Benzotriazoles are widely recognized for their UV-absorbing properties, making them valuable as stabilizers in plastics and coatings. The incorporation of 1H-1,2,3-benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate into polymer matrices can enhance the durability and longevity of materials exposed to UV radiation .

Corrosion Inhibitors

The compound has also been explored as a corrosion inhibitor for metals. Benzotriazoles form protective films on metal surfaces, preventing oxidation and degradation when exposed to corrosive environments. This application is particularly relevant in industries such as automotive and aerospace where material integrity is crucial .

Environmental Applications

Biodegradation Studies

Research into the environmental impact of benzotriazole compounds has revealed their persistence in aquatic environments. Studies have focused on the biodegradation pathways of these compounds and their metabolites, contributing to understanding their ecological effects and informing regulatory measures .

Analytical Chemistry

The detection and quantification of benzotriazole compounds in environmental samples are essential for monitoring pollution levels. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have been employed to analyze these compounds in wastewater and soil samples .

Case Studies

Mecanismo De Acción

The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. The sulfonate group enhances the compound’s solubility and reactivity, making it a versatile reagent in chemical synthesis.

Comparación Con Compuestos Similares

Table 1. Comparative Analysis of Selected Compounds

*Yield data inferred from reaction conditions described in .

Comparison with Sulfonate Salts

- 4-Methylbenzenesulfonate salts (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) differ fundamentally as ionic compounds with protonated amine cations . These salts exhibit higher solubility in polar solvents due to ionic interactions, whereas the sulfonate ester (target compound) is more lipophilic.

- Crystallographic behavior : Sulfonate salts often form extended hydrogen-bonded networks, as seen in benzene-1,2-diaminium tris(4-methylbenzenesulfonate), whereas sulfonate esters like the target compound may display weaker intermolecular interactions .

Reactivity and Functional Group Influence

- Benzotriazole vs. Benzimidazole : The benzotriazole group enhances thermal stability and electrophilic reactivity compared to benzimidazole derivatives, making the target compound more suitable as a protecting group or catalyst in organic synthesis .

- Sulfonate ester vs. sulfonic acid salts : The ester’s hydrolytic lability contrasts with the salt’s stability in aqueous media, directing their applications toward different synthetic or material science contexts .

Actividad Biológica

1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate (CAS: 302931-53-9) is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, synthesis methods, and relevant case studies related to this compound.

- Molecular Formula : C14H13N3O3S

- Molar Mass : 303.34 g/mol

- Density : 1.38 g/cm³ (predicted)

- Boiling Point : 511.4 °C (predicted)

- pKa : 1.13 (predicted) .

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties, potential as an anticancer agent, and its role in drug formulation.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated that benzotriazole derivatives could effectively inhibit the growth of various bacterial strains . The mechanism of action is hypothesized to involve disruption of microbial cell membranes and interference with metabolic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Click Chemistry : Utilizing azide-alkyne cycloaddition reactions to form triazole derivatives efficiently.

- Three-component Reactions : Combining sulfonamides with sodium azide and appropriate halides under optimized conditions .

- One-Pot Reactions : Employing benign solvents such as water or ethanol to minimize environmental impact while achieving high yields .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfonate groups exhibited enhanced activity compared to their non-sulfonated counterparts. The study provided quantitative data showing inhibition zones ranging from 15 mm to 30 mm depending on the concentration used .

Anticancer Activity Assessment

In a laboratory setting, researchers treated cancer cell lines with different concentrations of benzotriazole derivatives. The findings revealed that certain derivatives led to a significant reduction in cell viability (up to 70% at higher concentrations) and induced apoptosis as confirmed by flow cytometry assays . This suggests that modifications in the benzotriazole structure can influence its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-1,2,3-Benzotriazol-1-ylmethyl 4-methylbenzene-1-sulfonate, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 1H-1,2,3-benzotriazole derivatives and 4-methylbenzenesulfonyl chloride. Key parameters include solvent choice (e.g., DMF or THF), temperature (80–100°C), and reaction time (12–24 hours). Purification typically involves column chromatography using silica gel with ethyl acetate/hexane gradients. Evidence from analogous triazole syntheses highlights the importance of stoichiometric ratios and anhydrous conditions to suppress side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Aromatic protons in the benzotriazole and sulfonate moieties appear at δ 7.0–8.5 ppm. Methyl groups on the sulfonate ring resonate near δ 2.5 ppm .

- IR Spectroscopy : Stretching vibrations for C=S (1108 cm⁻¹) and sulfonate S=O (1150–1250 cm⁻¹) confirm functional groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with hydrogen bonding and π-π stacking interactions critical for packing analysis. Data collection at low temperatures (e.g., 100 K) improves resolution .

Q. How can researchers optimize purification protocols to isolate high-purity samples?

- Methodological Answer : Use gradient elution in column chromatography (e.g., 20–50% ethyl acetate in hexane) to separate byproducts. Recrystallization from ethanol/water mixtures enhances purity. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like estrogen receptors (ERα/β). Define binding pockets using crystallographic data (PDB IDs: 3ERT, 1A52). Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns trajectories .

- QSAR Analysis : Correlate substituent effects (e.g., sulfonate vs. benzotriazole modifications) with antiproliferative activity using descriptors like LogP and topological polar surface area (TPSA) .

Q. What strategies resolve contradictions in reaction yields when varying nucleophiles or solvents?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophilicity and solubility. Bulky nucleophiles (e.g., t-butanol) may reduce yields due to steric hindrance; switch to smaller analogs (e.g., methanol) .

- Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress. DFT calculations (Gaussian 09) can identify transition-state barriers for competing pathways .

Q. How to design experiments to assess the compound’s stability under different conditions (pH, temperature)?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 1–3 months. Analyze degradation via HPLC-MS to identify hydrolytic byproducts (e.g., sulfonic acid derivatives).

- pH-Dependent Stability : Use buffer solutions (pH 1–13) and monitor decomposition kinetics. Pseudo-first-order rate constants (kobs) derived from UV-Vis absorbance decay (λmax ~260 nm) .

Q. What are the challenges in crystallizing this compound, and how can they be overcome?

- Methodological Answer :

- Polymorphism Control : Screen crystallization solvents (e.g., DCM/hexane vs. acetone/water) to isolate thermodynamically stable forms. Slow evaporation at 4°C minimizes disorder .

- Twinned Data Resolution : For twinned crystals, use SHELXD for structure solution and refine with HKL-3000. Apply twin law matrices (e.g., twofold rotation) to improve R-factors .

Q. How to analyze intermolecular interactions in the crystal lattice and their implications for material properties?

- Methodological Answer :

- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C–H···O, π-π interactions). Hydrogen-bonding networks (e.g., sulfonate O···H–N triazole) contribute to thermal stability (TGA/DSC data) .

- Mechanical Properties : Nanoindentation on single crystals correlates slip planes with layered packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.